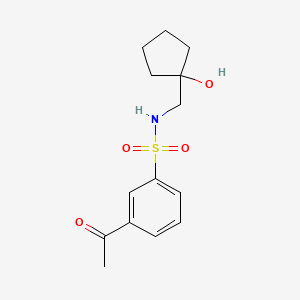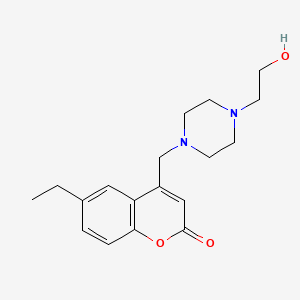
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as EHP-101 and is a potential therapeutic agent for various neurological disorders. EHP-101 has shown promising results in preclinical studies and is currently undergoing clinical trials.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one involves the condensation of 4-(2-hydroxyethyl)piperazine with 6-ethyl-4-formyl-2H-chromen-2-one, followed by reduction of the resulting imine to yield the final product.
Starting Materials
6-ethyl-4-formyl-2H-chromen-2-one, 4-(2-hydroxyethyl)piperazine, Sodium borohydride, Methanol, Acetic acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 6-ethyl-4-formyl-2H-chromen-2-one (1.0 g, 4.2 mmol) and 4-(2-hydroxyethyl)piperazine (1.2 g, 8.4 mmol) in methanol (20 mL) and add acetic acid (0.5 mL)., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours., Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes., Step 5: Adjust the pH of the reaction mixture to 10 using sodium hydroxide solution., Step 6: Extract the product with ethyl acetate (3 x 20 mL)., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a yellow solid (1.0 g, 70% yield).
作用機序
The mechanism of action of EHP-101 is not fully understood, but it is believed to act on multiple targets in the central nervous system. EHP-101 has been shown to modulate the activity of ion channels, reduce inflammation, and promote neuroprotection. EHP-101 has also been shown to increase the production of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
生化学的および生理学的効果
EHP-101 has been shown to have a range of biochemical and physiological effects. In animal models, EHP-101 has been shown to reduce inflammation in the central nervous system and to promote neuroprotection. EHP-101 has also been shown to improve cognitive function and to reduce the severity of symptoms in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of EHP-101 is that it has shown promising results in preclinical studies and is currently undergoing clinical trials. EHP-101 has also been shown to have a good safety profile in animal models. One limitation of EHP-101 is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies for specific neurological disorders.
将来の方向性
There are several future directions for research on EHP-101. One direction is to further investigate the mechanism of action of EHP-101 and to identify specific targets in the central nervous system. Another direction is to investigate the potential of EHP-101 as a therapeutic agent for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could focus on developing more targeted therapies based on the specific mechanisms of action of EHP-101.
科学的研究の応用
EHP-101 has shown potential as a therapeutic agent for various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In preclinical studies, EHP-101 has been shown to have neuroprotective effects and to reduce inflammation in the central nervous system. EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-14-3-4-17-16(11-14)15(12-18(22)23-17)13-20-7-5-19(6-8-20)9-10-21/h3-4,11-12,21H,2,5-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBLDPPAVHMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
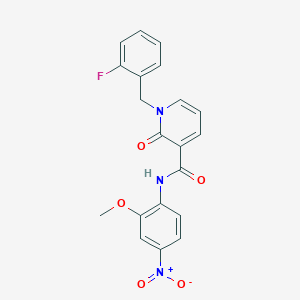
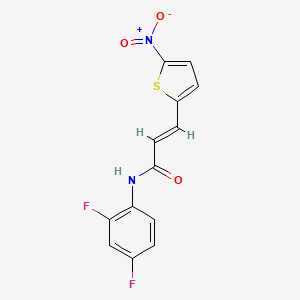
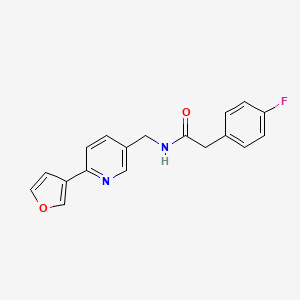
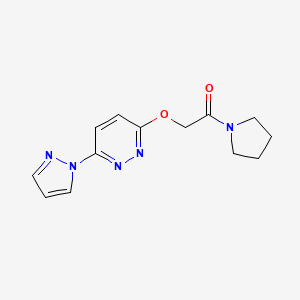
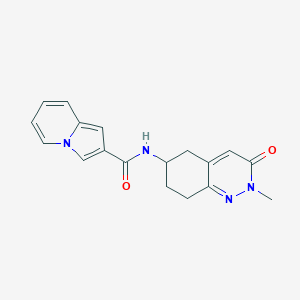
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
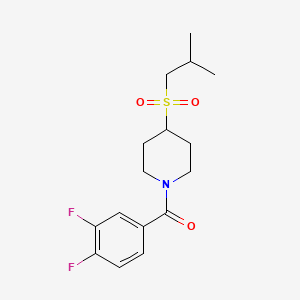
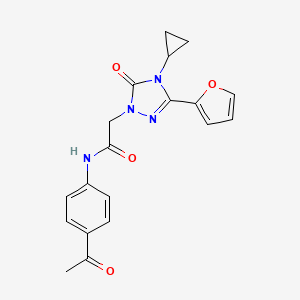
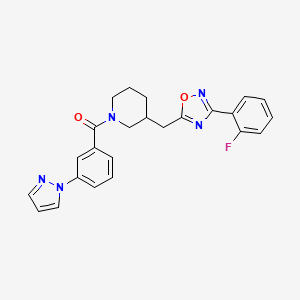
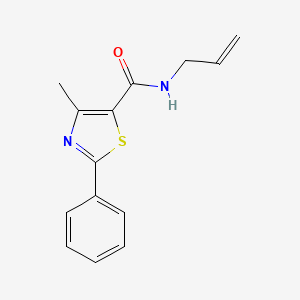
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
